Cas no 2228221-02-9 (1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine)

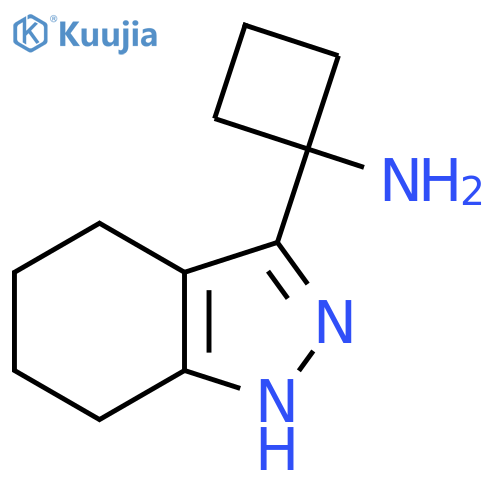

2228221-02-9 structure

商品名:1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine

- EN300-1778247

- 2228221-02-9

-

- インチ: 1S/C11H17N3/c12-11(6-3-7-11)10-8-4-1-2-5-9(8)13-14-10/h1-7,12H2,(H,13,14)

- InChIKey: QVADNYZVFIJYHR-UHFFFAOYSA-N

- ほほえんだ: NC1(C2C3=C(CCCC3)NN=2)CCC1

計算された属性

- せいみつぶんしりょう: 191.142247555g/mol

- どういたいしつりょう: 191.142247555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 54.7Ų

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1778247-1.0g |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine |

2228221-02-9 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1778247-5.0g |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine |

2228221-02-9 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1778247-10g |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine |

2228221-02-9 | 10g |

$5774.0 | 2023-09-20 | ||

| Enamine | EN300-1778247-0.5g |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine |

2228221-02-9 | 0.5g |

$1289.0 | 2023-09-20 | ||

| Enamine | EN300-1778247-0.05g |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine |

2228221-02-9 | 0.05g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1778247-2.5g |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine |

2228221-02-9 | 2.5g |

$2631.0 | 2023-09-20 | ||

| Enamine | EN300-1778247-5g |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine |

2228221-02-9 | 5g |

$3894.0 | 2023-09-20 | ||

| Enamine | EN300-1778247-0.1g |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine |

2228221-02-9 | 0.1g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1778247-0.25g |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine |

2228221-02-9 | 0.25g |

$1235.0 | 2023-09-20 | ||

| Enamine | EN300-1778247-10.0g |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine |

2228221-02-9 | 10g |

$5774.0 | 2023-06-02 |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

2228221-02-9 (1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine) 関連製品

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬